trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Catalog No.
S895862
CAS No.
136098-04-9
M.F
C12H16NNa3O16S2
M. Wt
563.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-...

CAS Number

136098-04-9

Product Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C12H16NNa3O16S2

Molecular Weight

563.4 g/mol

InChI

InChI=1S/C12H19NO16S2.3Na/c13-6-7(15)9(5(26-11(6)18)2-25-30(19,20)21)28-12-8(29-31(22,23)24)3(14)1-4(27-12)10(16)17;;;/h1,3,5-9,11-12,14-15,18H,2,13H2,(H,16,17)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1

InChI Key

WHYGSGRAJJCXLY-LXROVJCJSA-K

SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Heparin disaccharide I-H sodium salt is a small molecule derived from the breakdown of heparan sulfate and heparin, larger glycosaminoglycans found in the body []. Due to its specific structure, heparin disaccharide I-H sodium salt holds potential for various applications in scientific research. Here's a breakdown of two promising areas:

Inducing Liquid-Liquid Phase Separation (LLPS)

Heparin disaccharide I-H sodium salt exhibits unique properties that make it useful for studying LLPS. Unlike other commonly used inducers, it is negatively charged, bivalent (can bind to two sites), and lacks the hydrophobic nature associated with naphthalene []. Researchers can leverage these characteristics to explore LLPS in biological systems and understand how it influences cellular processes.

Molecular Structure Analysis

I-H DS is a disaccharide, meaning it consists of two sugar units linked together. These units are:

  • α-L-iduronic acid (ΔUA) – a uronic acid with a sulfate group
  • N-sulfated D-glucosamine (GlcNS) – an amino sugar with a sulfate group []

The key features of its structure include:

  • Sulfate groups (SO3): These negatively charged groups contribute to the overall negative charge of the molecule and its ability to interact with positively charged molecules [].
  • Glycosidic linkage: The two sugar units are connected by a 1→4 glycosidic bond, which determines the molecule's shape and flexibility [].

It's important to note that there are other heparin disaccharides (e.g., I-S DS, IV-A DS) with slightly different structures due to variations in sulfate positions or sugar units [].


Chemical Reactions Analysis

  • Synthesis: I-H DS is typically obtained through enzymatic digestion of heparin or heparan sulfate [].
  • Interactions: Due to its negative charge, I-H DS can interact with positively charged molecules like proteins through electrostatic interactions. This is relevant for its potential role in biological processes [].

Dates

Modify: 2024-04-14

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